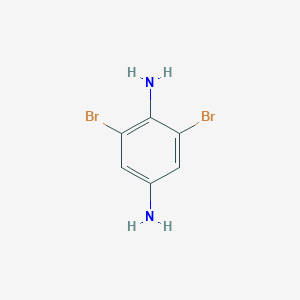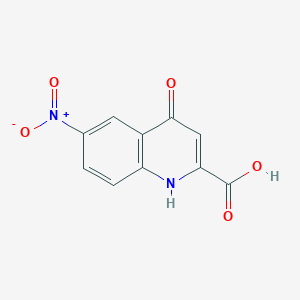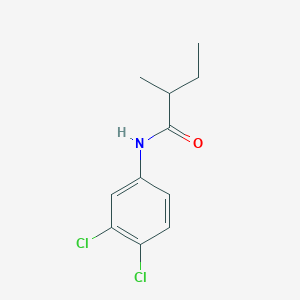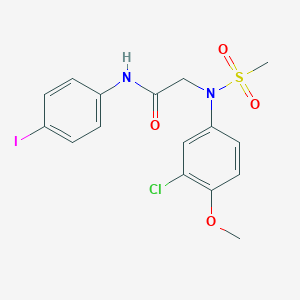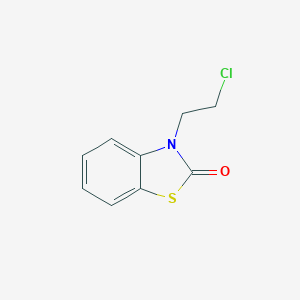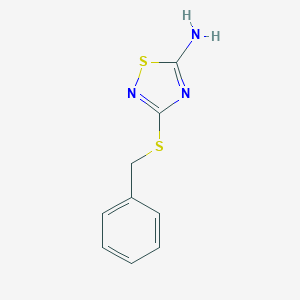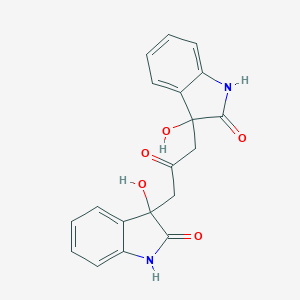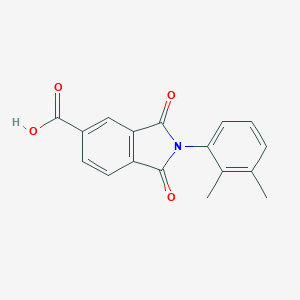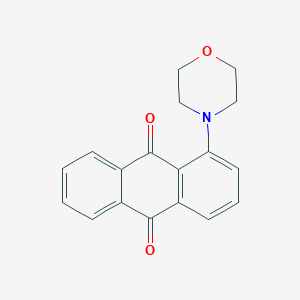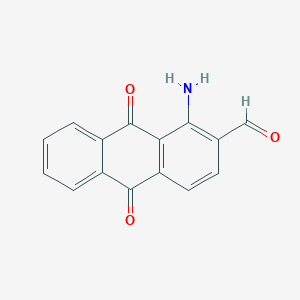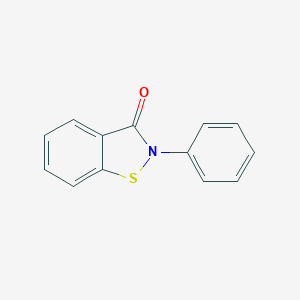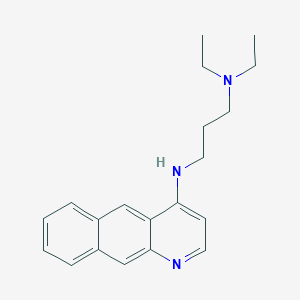
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as BDQ or bedaquiline, which is a drug used to treat tuberculosis.
Mecanismo De Acción
BDQ inhibits the mycobacterial ATP synthase by binding to its c-ring, which is responsible for the proton translocation across the membrane. This results in the inhibition of ATP production, leading to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
BDQ has been shown to have a selective inhibitory effect on the mycobacterial ATP synthase, without affecting the human ATP synthase. This makes it a promising candidate for the treatment of tuberculosis, as it has minimal side effects on human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDQ is its potency against drug-resistant strains of tuberculosis. However, one of the limitations is its high cost of production, which may limit its accessibility in low-income countries.
Direcciones Futuras
1. Further studies to optimize the synthesis of BDQ to reduce its cost of production.
2. Investigation of the potential applications of BDQ in other fields, such as material science and biochemistry.
3. Development of new drugs based on the structure of BDQ for the treatment of other diseases.
4. Investigation of the potential side effects of BDQ on human cells to ensure its safety for clinical use.
In conclusion, 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- or BDQ is a chemical compound that has shown promising results in the treatment of tuberculosis. Its selective inhibitory effect on the mycobacterial ATP synthase makes it a potential candidate for the development of new drugs. Further research is needed to optimize its synthesis, investigate its potential applications in other fields, and ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of BDQ involves a multi-step process that includes the condensation of 2-aminobenzophenone with diethyl malonate, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the alkylation of the resulting product with 1,3-propanediamine.
Aplicaciones Científicas De Investigación
BDQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to exhibit activity against drug-resistant strains of tuberculosis, making it a promising candidate for the treatment of this disease.
Propiedades
Número CAS |
56297-68-8 |
|---|---|
Nombre del producto |
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- |
Fórmula molecular |
C20H25N3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
Clave InChI |
KTSYTPMUPYCPFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
SMILES canónico |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Otros números CAS |
56297-68-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



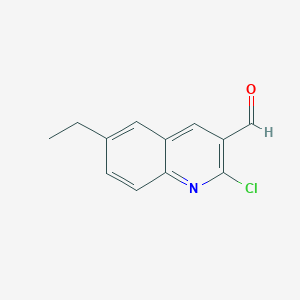
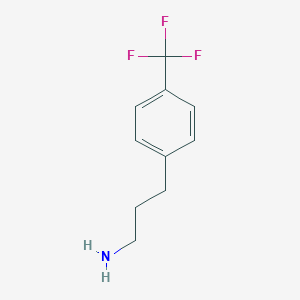
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
